4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
This compound is a derivative of thiazolo[5,4-b]pyridine, which is a class of heterocyclic compounds . These compounds have been synthesized and studied for their potential as phosphoinositide 3-kinase (PI3K) inhibitors . The thiazolo[5,4-b]pyridine core is a key structural unit for PI3Kα inhibitory potency .
Synthesis Analysis
The synthesis of these compounds involves a series of steps starting from commercially available substances . The process is efficient and yields moderate to good results .Molecular Structure Analysis
The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis
These compounds show potent PI3K inhibitory activity . The IC50 of a representative compound could reach to 3.6 nm . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as those containing the thiazolo[5,4-b]pyridin moiety, are crucial in the development of new pharmaceuticals due to their diverse pharmacological activities. Benzothiazoles, for instance, have been identified as a scaffold with significant importance in drug development, particularly for cancer research. These derivatives have been patented for a range of therapeutic applications, showcasing their potential as building blocks for high-activity derivatives (Law & Yeong, 2022).
Optical and Electroluminescent Materials
Quinazolines and pyrimidines, which share structural similarities with thiazolo[5,4-b]pyridin-2-yl compounds, are extensively researched for their applications in optoelectronics. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These compounds are pivotal in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their unique properties make them of great interest for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Biological Activities and Chemical Analysis
The heterocyclic aromatic amine PhIP and its metabolites, which include structures related to thiazolo[5,4-b]pyridin-2-yl compounds, have been the subject of extensive studies due to their carcinogenic potential in rodents. Quantitative and qualitative analysis of PhIP and its metabolites in various matrices is crucial for understanding their biological effects and exposure levels. This research underscores the importance of advanced analytical methods, such as liquid chromatography coupled with mass spectrometry, for sensitive and selective analysis of these compounds (Teunissen et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-ethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-3-15-7-10-17(11-8-15)28(25,26)24-19-13-16(9-6-14(19)2)20-23-18-5-4-12-22-21(18)27-20/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBMCRRGIHGSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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